molecular formula C16H11FN6OS B12205657 1-(2-fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

1-(2-fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Cat. No.: B12205657
M. Wt: 354.4 g/mol
InChI Key: YCRFMQPWGKPOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl-oxadiazole moiety, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxadiazole Ring: The synthesis begins with the preparation of the 3-phenyl-1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a suitable thiol or sulfide reagent to introduce the sulfanyl group.

    Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with azide sources to form the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups, such as reducing the oxadiazole ring to its corresponding amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of advanced materials, such as catalysts and sensors.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.

    Industrial Applications: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, the fluorophenyl group may interact with hydrophobic pockets, while the oxadiazole and tetrazole rings can form hydrogen bonds or coordinate with metal ions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)-1H-tetrazole: Shares the tetrazole and fluorophenyl groups but lacks the oxadiazole moiety.

    3-Phenyl-1,2,4-oxadiazole: Contains the oxadiazole ring but does not have the tetrazole or fluorophenyl groups.

    5-(Methylsulfanyl)-1H-tetrazole: Similar sulfanyl and tetrazole groups but lacks the fluorophenyl and oxadiazole moieties.

Uniqueness: 1-(2-Fluorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the oxadiazole and tetrazole rings contribute to its reactivity and ability to form complexes with various targets.

Properties

Molecular Formula

C16H11FN6OS

Molecular Weight

354.4 g/mol

IUPAC Name

5-[[1-(2-fluorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H11FN6OS/c17-12-8-4-5-9-13(12)23-16(19-21-22-23)25-10-14-18-15(20-24-14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

YCRFMQPWGKPOFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.